molecular formula C13H16N2 B1426267 1-methyl-3-(pyrrolidin-3-yl)-1H-indole CAS No. 697218-81-8

1-methyl-3-(pyrrolidin-3-yl)-1H-indole

Cat. No. B1426267
CAS RN: 697218-81-8
M. Wt: 200.28 g/mol
InChI Key: PVOOKVSJLRNITM-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(pyrrolidin-3-yl)-1H-indole” is likely to be a nitrogen-containing heterocyclic compound due to the presence of the pyrrolidin-3-yl and indole groups . The methyl group attached could potentially alter the properties of the compound.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen in the pyrrolidin-3-yl and indole groups, which are common sites for reactions in nitrogen-containing heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of a pyrrolidine ring could contribute to its stereochemistry . The compound is likely to be a solid or liquid at room temperature .

Scientific Research Applications

Corrosion Inhibition

1-methyl-3-(pyrrolidin-3-yl)-1H-indole shows potential as a corrosion inhibitor for mild steel in acidic environments. Studies have demonstrated that compounds with cyclic amino groups, like this indole derivative, exhibit higher inhibition efficiency. These compounds inhibit corrosion by adsorbing on the steel surface, as evidenced by various experimental methods including electrochemical studies, SEM, and AFM surface analyses (Verma et al., 2016).

Synthetic Chemistry

1-methyl-3-(pyrrolidin-3-yl)-1H-indole is involved in synthetic chemistry processes. For instance, it can be produced selectively via the ring-methylation of indole using supercritical methanol. This process highlights the molecule's utility in synthetic organic chemistry, particularly in the selective functionalization of indoles (Kishida et al., 2010).

Medicinal Chemistry

While excluding information related to drug use and dosage, it's notable that derivatives of 1-methyl-3-(pyrrolidin-3-yl)-1H-indole have been synthesized and evaluated for their potential in medicinal chemistry. For example, certain derivatives have been studied for their binding affinity to the 5-HT6 receptor, which is relevant in the context of neurological disorders (Nirogi et al., 2011).

Catalysis

This indole derivative is also relevant in catalysis. For instance, palladacycles with an indole core, which can include 1-methyl-3-(pyrrolidin-3-yl)-1H-indole, have been synthesized and used as catalysts in various chemical reactions. These compounds exhibit significant catalytic activity, indicating their potential utility in synthetic chemistry applications (Singh et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Nitrogen-containing heterocycles are often used in drug discovery due to their ability to interact with biological targets .

Future Directions

Future research could involve exploring the potential uses of this compound in various fields, such as medicinal chemistry, given the prevalence of nitrogen-containing heterocycles in bioactive compounds .

properties

IUPAC Name

1-methyl-3-pyrrolidin-3-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-15-9-12(10-6-7-14-8-10)11-4-2-3-5-13(11)15/h2-5,9-10,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOOKVSJLRNITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(pyrrolidin-3-yl)-1H-indole

CAS RN

697218-81-8
Record name 1-methyl-3-(pyrrolidin-3-yl)-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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